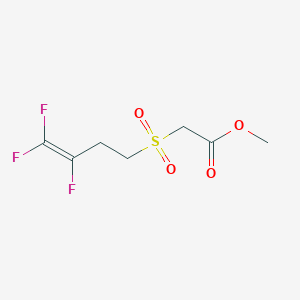

methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is an organic compound with the molecular formula C7H9F3O4S. This compound is characterized by the presence of a trifluorobutenyl group attached to a sulfonyl acetate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate typically involves the reaction of 3,4,4-trifluoro-3-butenyl sulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce the production time. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

化学反応の分析

Oxidation to Sulfonyl Derivatives

The sulfonyl group in this compound is central to its reactivity. A key reaction involves its synthesis via oxidation of the corresponding thioether precursor (methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate) using hydrogen peroxide (H2O2) under acidic conditions. This reaction is catalyzed by metal oxides (e.g., tungstic acid or vanadium oxide), achieving high yields and purity .

| Reaction Conditions | Catalyst | Oxidant | Temperature | Yield |

|---|---|---|---|---|

| Acidic aqueous phase (pH 2–4) | Tungstic acid | H2O2 | 20–35°C | >90% |

This method is pivotal in producing fluensulfone, a nematicide, where the sulfonyl group enhances bioactivity .

Hydrolysis and Metabolic Degradation

The compound undergoes hydrolysis in aqueous or physiological environments, cleaving the sulfonyl ester bond to form 3,4,4-trifluorobut-3-ene-1-sulfonic acid (BSA) . This degradation pathway is critical for environmental and metabolic studies:

| Degradation Pathway | Conditions | Products |

|---|---|---|

| Hydrolysis | Neutral/alkaline aqueous media | BSA + acetic acid derivatives |

| Enzymatic cleavage in vivo | Mammalian systems | Sulfonic acid metabolites |

BSA exhibits reduced bioactivity compared to the parent compound, influencing its environmental persistence and toxicological profile .

Nucleophilic Substitution Reactions

The sulfonyl group acts as a strong electron-withdrawing moiety, facilitating nucleophilic substitutions. For example:

-

Reaction with amines : Forms sulfonamide derivatives under mild conditions, useful in bioconjugation and pharmaceutical synthesis.

-

Cross-coupling reactions : Participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to generate fluorinated aryl sulfones, leveraging the trifluorobutene group’s stability .

Key Research Findings

-

Stability : The compound is stable under acidic conditions but hydrolyzes rapidly in alkaline media, forming BSA .

-

Synthetic Utility : Its oxidation and substitution reactions are scalable, supporting industrial applications in agrochemicals (e.g., fluensulfone) .

-

Environmental Impact : Degradation products like BSA are less persistent, reducing ecological risks .

科学的研究の応用

Agrochemical Applications

Overview : Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is utilized in the synthesis of novel agrochemicals, including herbicides, fungicides, and insecticides.

Methods of Application :

- Incorporated into synthetic routes for agrochemicals.

- Participates in key reactions optimized for high yields.

Results/Outcomes :

- Successful development of new agrochemicals with enhanced efficacy against pests and diseases.

Material Science Applications

Overview : In material science, this compound serves as a reactive handle for bioconjugation and the development of fluorinated materials.

Methods of Application :

- Attaches to biomolecules (e.g., proteins, peptides) through nucleophilic substitution reactions.

- Used as a precursor for fluorinated organic semiconductors.

Results/Outcomes :

- Generation of labeled biomolecules for imaging and drug delivery.

- Development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Organic Electronics Applications

Overview : The compound is significant in the field of organic electronics due to its unique electronic properties imparted by the trifluoromethyl group.

Methods of Application :

- Incorporated into supramolecular assemblies for enhanced electronic properties.

Results/Outcomes :

- Tailored recognition and encapsulation capabilities for guest molecules in electronic devices.

Case Studies

-

Agrochemical Development

- Researchers successfully synthesized a new class of herbicides using this compound as a starting material. The resulting compounds exhibited improved effectiveness against resistant weed species.

-

Bioconjugation Techniques

- A study demonstrated the use of this compound for site-specific labeling of antibodies with fluorine tags. This advancement facilitated enhanced imaging techniques in biological research.

-

Organic Electronics Innovations

- The integration of this compound into organic semiconductors led to the development of more efficient OLEDs with better color purity and stability over time.

作用機序

The mechanism of action of methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

類似化合物との比較

Similar Compounds

- Methyl 2-[(3,4,4-trifluorobut-3-enyl)sulfonyl]acetate

- 4-acetoxy-1,1,2-trifluoro-1-butene

Uniqueness

methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is unique due to its specific trifluorobutenyl group, which imparts distinct chemical and biological properties The presence of three fluorine atoms enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical transformations

生物活性

Methyl 2-(3,4,4-trifluorobut-3-ene-1-sulfonyl)acetate is a compound of significant interest in various fields, including medicinal chemistry and agrochemistry. Its unique structural features, particularly the trifluorobutene moiety and sulfonyl group, contribute to its biological activity and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₉F₃O₄S, with a molecular weight of approximately 246.21 g/mol. The compound is characterized by its yellow to yellow-brown liquid appearance and exhibits notable reactivity due to the presence of the trifluoromethyl group.

Applications in Agrochemistry

This compound is being explored as a precursor for novel agrochemicals. Its ability to improve the efficacy of herbicides and fungicides is under investigation. The incorporation of the trifluoromethyl group may enhance the bioavailability and effectiveness of these compounds against pests and diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity with Biological Targets : The sulfonyl group may interact with nucleophilic sites in biomolecules, potentially leading to inhibition of key enzymes involved in disease processes.

- Fluorine's Role : The presence of fluorine atoms can influence the lipophilicity and metabolic stability of compounds, enhancing their bioactivity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparative analysis with similar compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| Methyl Sulfonate | R-SO₃CH₃ | Simple sulfonate; less complex than methyl 2-(3,4...) |

| Trifluoroacetic Acid | CF₃COOH | Contains trifluoromethyl but lacks the sulfonyl group |

| Ethyl 2-(trifluoromethyl)acetate | C₆H₇F₃O₂ | Similar trifluoromethyl group but without sulfonyl |

This table illustrates how this compound's unique combination of functional groups could lead to distinct reactivity patterns and biological activities compared to structurally similar compounds.

特性

IUPAC Name |

methyl 2-(3,4,4-trifluorobut-3-enylsulfonyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O4S/c1-14-6(11)4-15(12,13)3-2-5(8)7(9)10/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCITJGUGBWWTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)CCC(=C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。